![molecular formula C13H17NO3S3 B2385673 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034257-06-0](/img/structure/B2385673.png)
5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis plays a pivotal role in drug metabolism studies, facilitating the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are crucial for understanding drug interactions and effects within the body. An exemplary study utilized the microbial-based surrogate biocatalytic system with Actinoplanes missouriensis to produce significant amounts of mammalian metabolites, aiding in the comprehensive structural characterization of metabolites through nuclear magnetic resonance spectroscopy. This approach is instrumental in generating analytical standards for monitoring drug metabolites during clinical investigations, emphasizing the potential of biocatalysis in drug development and pharmacokinetic studies (Zmijewski et al., 2006).
Topical Ocular Hypotensive Activity
Sulfonamide derivatives, including those related to thiophene sulfonamides, have been explored for their topical ocular hypotensive properties, making them promising candidates for glaucoma treatment. Research in this domain focuses on optimizing the balance between inhibitory potency against carbonic anhydrase and physicochemical properties like water solubility and minimal pigment binding. Such optimization efforts aim to enhance therapeutic efficacy and patient compliance in glaucoma management, showcasing the therapeutic versatility of sulfonamide-based compounds (Prugh et al., 1991).
Cerebrovasodilatation and Anticonvulsant Activities
Thiophene sulfonamides have demonstrated significant potential in cerebrovasodilatation and exhibiting anticonvulsant activities, indicating their utility in neurological therapies. Compounds like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown to selectively increase cerebral blood flow in animal models without causing significant diuresis. These findings highlight the potential for thiophene sulfonamide derivatives in developing treatments for conditions requiring enhanced cerebral blood flow and neuroprotection, offering a new avenue for therapeutic intervention in neurological disorders (Barnish et al., 1981).
Synthesis and Cytotoxicity of Selenopheno[3,2-b]thiophene Sulfonamides
The synthesis of selenopheno[3,2-b]thiophene sulfonamides and their subsequent evaluation for cytotoxic activity against various cancer cell lines highlight the potential of these compounds in cancer research. The ability to generate these compounds through specific chemical reactions and evaluate their impact on tumor cell viability underscores the importance of chemical synthesis and screening in the discovery of new anticancer agents, expanding the repertoire of tools available for combating cancer (Arsenyan et al., 2016).
Mechanism of Action
Future Directions
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-ethyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S3/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMCXRSAQIOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.